molecular formula C12H20INO2 B6295065 Tert-butyl 6-iodo-2-azaspiro[3.4]octane-2-carboxylate CAS No. 2411635-57-7

Tert-butyl 6-iodo-2-azaspiro[3.4]octane-2-carboxylate

Cat. No.: B6295065
CAS No.: 2411635-57-7
M. Wt: 337.20 g/mol
InChI Key: LPTXRHOVZRJQQF-UHFFFAOYSA-N
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Description

Tert-butyl 6-iodo-2-azaspiro[3.4]octane-2-carboxylate is a spirocyclic compound with the molecular formula C12H20INO2. This compound is characterized by its unique spirocyclic structure, which consists of a bicyclic system where two rings are connected through a single atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 6-iodo-2-azaspiro[3.4]octane-2-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production .

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The iodine atom in tert-butyl 6-iodo-2-azaspiro[3.4]octane-2-carboxylate can undergo nucleophilic substitution reactions. Common reagents for these reactions include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used. For example, oxidation can be achieved using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl 6-iodo-2-azaspiro[3.4]octane-2-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 6-iodo-2-azaspiro[3.4]octane-2-carboxylate is unique due to the presence of the iodine atom, which imparts distinct reactivity and potential for further functionalization. The spirocyclic structure also provides rigidity and stability, making it a valuable scaffold for the design of novel compounds .

Properties

IUPAC Name

tert-butyl 6-iodo-2-azaspiro[3.4]octane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20INO2/c1-11(2,3)16-10(15)14-7-12(8-14)5-4-9(13)6-12/h9H,4-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPTXRHOVZRJQQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CCC(C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20INO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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